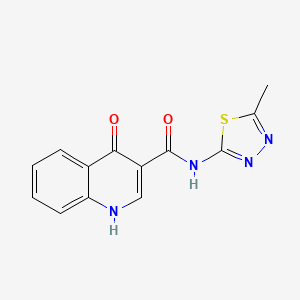

4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves the Friedlander condensation, as seen in the preparation of mono- and dimeric N-methylquindoline carboxamides . This method typically starts with a reaction between an amino-substituted benzaldehyde and an acetoacetate or a ketone to form the quinoline core. In the case of the N-methylquindoline carboxamides, methyl 2-amino-3-formyl benzoate and 3-acetoxy-1-acetylindoles were used, followed by exhaustive methylation and amination to yield the desired carboxamides .

Molecular Structure Analysis

Quinoline derivatives can form complex structures when combined with other ligands and metal ions. For instance, the introduction of a quinoline–imidazole–monoamide ligand into a reaction system containing a polyoxoanion and different metal ions resulted in octamolybdate-based complexes with varying structures depending on the metal cation present . The molecular structure of these complexes is crucial as it can influence their electrochemical, photocatalytic, and magnetic properties .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including N-methylation, which is a common step in the synthesis of potential radioligands for imaging applications . The N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate is an example of such a reaction, leading to radioligands with high radiochemical purity . Additionally, quinoline carbohydrazides can react with phenyl isothiocyanate to yield phenylhydrazinecarbothioamide, which can further undergo intramolecular cyclization to form triazole and thiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the introduction of a 4-methyl group on the quinoline ring can significantly increase the cytotoxic potency of the compound . The electrocatalytic activities of quinoline-based complexes can be attributed to their structural features, such as the presence of a protonated nitrogen atom that forms hydrogen bonds with the surface oxygen atom of a polyoxoanion . Moreover, the mutagenicity of quinoline derivatives, such as N-hydroxy-IQ, is confirmed by their ability to induce mutations in bacterial strains, which is a critical aspect of their chemical properties related to carcinogenicity .

Scientific Research Applications

Antitumor Evaluation

A study by Alvarez-Ibarra et al. (1997) outlined the synthesis of thiazoloquinolines, including structures related to 4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide, and evaluated their antitumor activities. The research highlighted that specific structural features, such as a positive charge density at a certain carbon position and a side chain with basic nitrogens, are essential for significant antitumor activity. This suggests that derivatives of this compound could be explored for antitumor potentials (Alvarez-Ibarra et al., 1997).

Photocatalytic and Electrochemical Properties

Li et al. (2020) explored the electrochemical, photocatalytic, and magnetic properties of octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands, indicating the potential of quinoline derivatives in photocatalytic and electrochemical applications. While not directly studying this compound, this research demonstrates the broad utility of quinoline compounds in various scientific applications, including their role in enhancing electrocatalytic activities (Li et al., 2020).

Antimicrobial Agents

The synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents by Holla et al. (2006) provide insight into the antimicrobial application potential of quinoline derivatives. Although the study did not specifically cover this compound, it implies that structurally similar compounds could exhibit antimicrobial properties, thus broadening the scope of research on quinoline derivatives for antimicrobial use (Holla et al., 2006).

Future Directions

The future directions for “4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” and similar compounds could involve further exploration of their diverse biological activities. Given their wide range of properties, these compounds could potentially be developed into effective treatments for a variety of conditions .

Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit a wide range of biological activities, including antimicrobial properties .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been synthesized and evaluated for their antimicrobial properties .

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-7-16-17-13(20-7)15-12(19)9-6-14-10-5-3-2-4-8(10)11(9)18/h2-6H,1H3,(H,14,18)(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPBNSWECOAEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)

![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)

![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2546460.png)

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)

![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)